tert-Butyl N,N-diallylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-bis(prop-2-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPHUBKNVVTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408412 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151259-38-0 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl N,n Diallylcarbamate and Analogues
Established Synthetic Routes and Reaction Mechanisms
The formation of tert-butyl carbamates, including tert-butyl N,N-diallylcarbamate, generally involves the reaction of an amine with a Boc-donating reagent. organic-chemistry.org The most common and versatile reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). mychemblog.comfishersci.co.uk
Multi-step Synthesis Protocols
The synthesis of this compound typically follows a straightforward, one-step process. However, the broader context of multi-step organic synthesis often necessitates the preparation of precursors and the strategic use of protecting groups.
The primary precursor for the synthesis of this compound is diallylamine (B93489). This secondary amine serves as the nucleophile that reacts with the Boc-donating reagent. In more complex syntheses, the diallylamine moiety might be introduced onto a molecule at an earlier stage, followed by the protection step.
The protection of diallylamine as its tert-butyl carbamate (B1207046) is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O). mychemblog.comfishersci.co.uk The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This is followed by the departure of a tert-butoxycarbonyl group and the subsequent breakdown of the unstable tert-butyl bicarbonate intermediate into tert-butanol (B103910) and carbon dioxide. commonorganicchemistry.com
The reaction conditions for Boc protection are generally mild and flexible. fishersci.co.uk The process is often carried out in the presence of a base to neutralize the acidic proton generated during the reaction, driving the equilibrium towards the product. fishersci.co.uk Common bases include sodium hydroxide, triethylamine, and 4-(dimethylamino)pyridine (DMAP). mychemblog.comfishersci.co.uk Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently used. mychemblog.comfishersci.co.uk
A typical laboratory procedure involves dissolving diallylamine in a suitable solvent, followed by the addition of a base and then di-tert-butyl dicarbonate. The reaction is often stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). mychemblog.com
| Parameter | Condition | Reference |
| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | mychemblog.comfishersci.co.uk |
| Base (optional) | NaOH, Triethylamine, DMAP | mychemblog.comfishersci.co.uk |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | mychemblog.comfishersci.co.uk |
| Temperature | Room Temperature | mychemblog.com |
Catalytic Approaches in Carbamate Formation
While the direct reaction with Boc₂O is highly efficient, catalytic methods for carbamate formation are continuously being developed to improve reaction rates, yields, and substrate scope, often under milder conditions.
Transition Metal Catalysis
Transition metal catalysis has been explored for the formation of carbamates. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize N-Boc protected amines from aryl halides and tert-butyl carbamate. oakwoodchemical.com While not a direct synthesis of this compound from diallylamine, these methods highlight the potential of transition metals in forming C-N bonds leading to carbamates. Nickel-catalyzed reactions have also been developed for the cleavage of picolinamides to yield N-Boc protected amines. researchgate.net These catalytic cycles often involve the activation of the amine or the carbamate precursor by the metal center.
Organocatalysis
Organocatalysis offers a metal-free alternative for promoting chemical reactions. In the context of carbamate synthesis, certain organic molecules can act as catalysts. For example, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to catalyze the N-tert-butyloxycarbonylation of amines with Boc₂O. organic-chemistry.org The proposed mechanism involves the activation of Boc₂O by the ionic liquid through hydrogen bonding. organic-chemistry.org Additionally, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been reported as an efficient and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org Hatakeyama's catalyst, β-ICD, has been used for the direct amination of α-substituted nitroacetates with di-tert-butyl azodicarboxylate, showcasing an organocatalytic approach to forming a nitrogen-containing functional group that can be a precursor to carbamates. rsc.org
| Catalyst Type | Catalyst Example | Reaction Type | Reference |
| Transition Metal | Palladium complexes | Cross-coupling | oakwoodchemical.com |
| Transition Metal | Nickel complexes | Picolinamide cleavage | researchgate.net |
| Organocatalyst | Ionic Liquids | N-tert-butyloxycarbonylation | organic-chemistry.org |
| Organocatalyst | HClO₄–SiO₂ | N-tert-butyloxycarbonylation | organic-chemistry.org |
| Organocatalyst | β-ICD | Direct Amination | rsc.org |
Radical-Mediated Synthetic Pathways
The diallyl functionality of this compound makes it an ideal substrate for radical cyclization reactions, a powerful method for constructing five-membered ring systems. nih.gov These reactions are intramolecular transformations known for their high speed and selectivity, proceeding through radical intermediates. wikipedia.org The general process involves three main stages: the selective generation of a radical, an intramolecular cyclization step, and the subsequent conversion of the cyclized radical into a stable product. wikipedia.org
A notable example is the thioacid-mediated 5-exo-trig cyclization of 1,6-dienes. nih.gov In this process, a thiyl radical, often generated from a thioacid like thioacetic acid under UV initiation, adds to one of the alkene moieties of the diallyl system. This initial addition creates a carbon-centered radical, which then rapidly attacks the second internal alkene in a 5-exo-trig cyclization. This step is highly favored and leads to the formation of a five-membered ring. The resulting cyclized radical then abstracts a hydrogen atom from the thioacid, propagating the radical chain and yielding a functionalized pyrrolidine (B122466) derivative. This method is synthetically valuable as it produces functionalized five-membered rings, which are common structural motifs in natural products and therapeutics. nih.gov
The efficiency of such radical cyclizations depends on several factors: a reliable method for generating the initial radical, ensuring the cyclization step is faster than any competing reactions (like trapping the initial radical), and minimizing undesired side reactions. wikipedia.org The use of metal hydrides, particularly from tin or silicon, is a common way to generate radicals, though fragmentation methods that incorporate the chain-transfer reagent into the substrate itself are also employed. wikipedia.org
Novel and Emerging Synthetic Strategies
Recent advancements in chemical synthesis have prioritized the development of more sustainable and efficient methods. These emerging strategies are increasingly being applied to the synthesis of carbamates, including structures analogous to this compound.
Green Chemistry Approaches for Sustainable Synthesis
Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. These principles are evident in the development of solvent-free reactions, biocatalysis, and continuous flow processes for carbamate synthesis.
Solvent-free synthesis offers significant environmental benefits by reducing pollution, lowering costs, and simplifying processing and handling. tubitak.gov.tr One approach involves mechanochemistry, or "grindstone chemistry," where reactions are carried out by grinding solid reactants together. arkat-usa.org For instance, primary carbamates have been synthesized in high yield by grinding an alcohol with sodium cyanate (B1221674) and an acid catalyst like silica sulfuric acid or trichloroacetic acid at room temperature. tubitak.gov.trarkat-usa.org This method avoids the use of toxic and flammable organic solvents and often yields a product pure enough to not require further chromatographic purification. tubitak.gov.trarkat-usa.org While these examples focus on primary carbamates, the principle of solvent-free synthesis is broadly applicable. Another technique involves using a vibratory ball mill, which can facilitate new chemical reactivity and reduce reaction times for the synthesis of urethane-containing structures. researchgate.net
| Method | Reactants | Conditions | Key Feature | Reference |
| Grindstone Chemistry | Alcohol, Sodium Cyanate, Trichloroacetic Acid | Room Temperature, Grinding | High yield, high purity, no toxic solvents | tubitak.gov.tr |
| Silica Sulfuric Acid | Alcohol, Sodium Cyanate, Silica Sulfuric Acid | Room Temperature, Grinding | Mild, effective solid acid catalyst | arkat-usa.org |
| Ball Milling | Diisocyanate, Diol | Vibratory Ball Mill | Reduced solvent waste and reaction times | researchgate.net |
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations in environmentally benign conditions, often in water. nih.govresearchgate.net The synthesis of carbamates has been successfully achieved using promiscuous esterases that exhibit acyltransferase activity. nih.govresearchgate.net Specifically, the esterase from the thermophilic archaeon Pyrobaculum calidifontis (PestE) has been shown to catalyze the formation of carbamates from various amines and carbonates. researchgate.net
This enzymatic method can efficiently convert secondary amines into the corresponding allyloxycarbonyl (Alloc)-protected products using diallyl carbonate as a substrate. nih.govresearchgate.net The reactions are typically performed in an aqueous buffer solution (e.g., sodium phosphate (B84403) buffer at pH 8.0) and can achieve yields of up to 99%. researchgate.net This biocatalytic approach represents a significant advancement for creating carbamate linkages under mild, aqueous conditions. nih.gov
| Enzyme | Substrates | Solvent | Yield | Reference |
| PestE (Esterase) | Amines (including secondary), Diallyl Carbonate | Water (Phosphate Buffer) | Up to 99% | researchgate.net |
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and easier scalability. nih.gov This technology has been effectively applied to the synthesis of carbamates.
One developed method involves the three-component reaction of an amine, carbon dioxide (CO₂), and an alkyl halide in a continuous-flow device. acs.org The reactants are dissolved in a solvent like acetonitrile and pumped through a heated coil reactor under pressure, while CO₂ is introduced as a continuous gas stream. The use of a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for capturing CO₂ and catalyzing the reaction. acs.orgorganic-chemistry.org Researchers have optimized various parameters, including temperature, pressure, and the flow rates of both the liquid reaction mixture and the CO₂ gas, to maximize conversion and yield. acs.org This approach allows for the efficient synthesis of carbamates directly from CO₂, a renewable C1 feedstock. acs.org
| Parameter | Optimized Condition | Effect | Reference |
| CO₂ Flow Rate | 6.0 mL/min | Accelerates carbamate formation over N-alkylation | acs.org |
| Temperature | 100 °C | Increased conversion up to this point | acs.org |
| Pressure | 50 bar | Favorable for the reaction | acs.org |
| Alkylating Agent | 1-Bromobutane | Higher reactivity compared to 1-chlorobutane (B31608) or 1-iodobutane | acs.org |
Electrochemical and Photochemical Synthesis
The use of electricity (electrochemistry) or light (photochemistry) to drive chemical reactions provides alternative energy inputs that can lead to unique reactivity and milder reaction conditions.
Electrochemical methods have been developed for both the synthesis and modification of carbamates. Anodic oxidation of carbamates in the presence of an alcohol can produce α-alkoxycarbamates. nih.gov More complex transformations, such as the nucleophilic fluorination of aromatic rings protected by tert-butoxycarbonyl (Boc) groups, have also been achieved electrochemically. nih.govnih.gov In this case, potentiostatic anodic oxidation generates a cationic intermediate that can then be trapped by a fluoride (B91410) source. nih.gov Another approach involves the selective cathodic reduction of CO₂ in the presence of amines, followed by alkylation, to afford carbamates in an environmentally friendly manner. organic-chemistry.org
Photochemical synthesis offers another route. For example, urethanes (carbamates) can be formed in a one-pot process involving the photocatalyzed oxidative decarboxylation of oxamic acids. organic-chemistry.org Under blue-light irradiation and in the presence of a photocatalyst, the oxamic acid is converted in situ to an isocyanate, which is then trapped by an alcohol to form the desired carbamate. This method avoids the need to handle potentially hazardous isocyanate intermediates directly. organic-chemistry.org
Mechanochemical Synthesis
Mechanochemical synthesis, an approach that utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase chemistry. While specific literature detailing the mechanochemical synthesis of this compound is not abundant, a general and powerful mechanochemical method for carbamate synthesis has been developed that is applicable to secondary amines like diallylamine. acs.org
This method employs a ball mill to facilitate the reaction between an amine and a carbonyl source. A particularly effective approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a carbonylating agent. acs.org The reaction proceeds in two steps within the ball mill. First, CDI reacts with tert-butanol to form a tert-butoxycarbonylimidazole intermediate. Subsequently, the introduction of diallylamine leads to the formation of this compound.
The general applicability of this mechanochemical approach has been demonstrated for a variety of primary and secondary amines, consistently producing the corresponding carbamates in good to excellent yields. acs.org This method is noted for its mild reaction conditions and often requires minimal purification of the final product. acs.org
Table 1: General Mechanochemical Synthesis of Carbamates via CDI
| Reactant 1 | Reactant 2 | Carbonyl Source | Equipment | Conditions | Product |
| Alcohol (e.g., tert-butanol) | Amine (e.g., diallylamine) | 1,1'-Carbonyldiimidazole (CDI) | Vibrational or Planetary Ball Mill | Solvent-free, room temperature | tert-Butyl Carbamate |
This table illustrates the general methodology. Specific reaction parameters for this compound would require empirical optimization.
The enhanced reactivity observed in mechanochemical synthesis is attributed to the intimate mixing of reactants at the molecular level and the generation of localized high-energy impacts within the milling vessel. acs.org This technique stands as a promising green chemistry approach for the production of this compound.
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use in metabolic and pharmacokinetic studies. The synthesis of isotopically labeled this compound can be approached by introducing isotopes into either the diallyl or the tert-butoxycarbonyl moieties of the molecule.
A general and direct strategy for the late-stage isotopic labeling of the carbamate group involves the use of isotopically labeled carbon dioxide (¹¹CO₂, ¹³CO₂, or ¹⁴CO₂). unipi.itcea.fr This method has been successfully applied to a range of carbamates. unipi.it The process typically involves the reaction of an appropriate precursor with the labeled CO₂. For this compound, this could potentially be achieved by reacting diallylamine with a suitable tert-butoxycarbonylating agent that has been synthesized using labeled CO₂. This late-stage incorporation of the isotope is highly efficient and allows for the preparation of the labeled compound from a common, non-labeled precursor. unipi.it
Table 2: Potential Strategies for Isotopic Labeling of this compound
| Labeling Position | Isotope | Precursor 1 | Precursor 2 | General Method |
| Carbonyl Carbon | ¹³C or ¹⁴C | Diallylamine | ¹³C or ¹⁴C labeled di-tert-butyl dicarbonate | Carbamoylation |
| Allyl Group | ²H (Deuterium) or ¹³C | Isotopically labeled Allyl Halide | Diallylamine | Alkylation |
| Allyl Group | ¹³C | Diallylamine | Isotopically labeled tert-Butanol | Mechanochemical Synthesis |
This table outlines potential synthetic routes. The feasibility and specific conditions for each route would need to be determined experimentally.
Alternatively, the diallyl portion of the molecule can be labeled. This would involve the synthesis of isotopically labeled diallylamine as a key intermediate. A common route to diallylamine is the reaction of allylamine (B125299) with an allyl halide. orgsyn.org By using an isotopically labeled allyl halide (e.g., allyl-1-¹³C bromide or allyl-d₅ bromide), one can synthesize the corresponding labeled diallylamine. Subsequent reaction of the labeled diallylamine with di-tert-butyl dicarbonate would yield the desired isotopically labeled this compound.
The choice of labeling strategy depends on the specific goals of the mechanistic study. Labeling the carbonyl carbon would be ideal for tracking the fate of the carbamate group, while labeling the allyl groups would provide insights into reactions involving these moieties.
Reactivity and Transformation Pathways
Olefin Metathesis Reactions
Ring-Closing Metathesis (RCM) for Heterocycle Synthesis
Ring-closing metathesis of tert-butyl N,N-diallylcarbamate provides an efficient route to 2,5-dihydro-1H-pyrrole, a key structural motif in numerous biologically active compounds and a versatile synthetic intermediate. sigmaaldrich.comnih.govrsc.org The reaction involves the intramolecular cyclization of the two allyl groups, catalyzed by various transition metal complexes, leading to the formation of the five-membered heterocyclic ring and the release of ethylene (B1197577).
Recent advancements have focused on optimizing this transformation, exploring a range of catalysts and reaction conditions to achieve high yields and selectivity. nih.gov The electron-rich nature of the amine can present challenges in metathesis reactions; however, the use of appropriate catalysts has overcome these hurdles. nih.gov
A variety of ruthenium-based catalysts have been successfully employed for the RCM of this compound and related diallylamine (B93489) derivatives. These include the first and second-generation Grubbs catalysts (G-I and G-II) and the Hoveyda-Grubbs catalysts (HG-I and HG-II). nih.gov
The choice of catalyst significantly impacts the efficiency of the RCM reaction. For instance, second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and stability compared to their first-generation counterparts. nih.gov This enhanced reactivity is often necessary to achieve high conversions, particularly with more challenging substrates.
Hoveyda-Grubbs type catalysts, which are known for their high stability and initiation-controlled reactivity, have also proven effective. sigmaaldrich.com Research has demonstrated that the reaction rate can be influenced by the electronic properties of the catalyst. For example, the use of more electron-deficient catalysts has been shown to increase the rate of ring-closing metathesis reactions. nih.gov
The following table summarizes the performance of different catalysts in the RCM of related diallylamine substrates, providing insights into the catalyst scope for the transformation of this compound.
| Catalyst | Substrate | Conversion (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| Grubbs I (G-I) | N-tosyl-N,N-diallylamine | >95 | 1.5 | nih.gov |
| Grubbs II (G-II) | N-tosyl-N,N-diallylamine | >95 | 1.5 | nih.gov |
| Hoveyda-Grubbs II (HG-II) | N-tosyl-N,N-diallylamine | >95 | 1.5 | nih.gov |
| Ru-VI | N-allyl-N-(4-methoxybenzyl)prop-2-en-1-amine | 99 | 6 | nih.gov |
The design of the ligands surrounding the metal center in metathesis catalysts plays a crucial role in determining their activity and selectivity. In the context of ruthenium-based catalysts, the introduction of N-heterocyclic carbene (NHC) ligands, as seen in second-generation Grubbs and Hoveyda-Grubbs catalysts, marked a significant advancement in the field. nih.gov These NHC ligands enhance the catalyst's stability and promote higher turnover numbers.
Furthermore, modifications to the ligand framework can be used to fine-tune the catalyst's electronic and steric properties. For example, the development of catalysts with more electron-withdrawing ligands can lead to increased reactivity in RCM reactions. nih.gov This principle has been applied to enhance the efficiency of the synthesis of nitrogen heterocycles. nih.gov The strategic design of ligands also plays a role in controlling the selectivity of the metathesis reaction, minimizing the formation of undesired byproducts.
The application of continuous flow technology to olefin metathesis, including the RCM of substrates like this compound, offers several advantages over traditional batch processing. researchgate.net Continuous flow systems can lead to improved reaction efficiency, reduced reaction times, and enhanced safety. researchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize product yield and minimize catalyst decomposition.
One of the key benefits of continuous flow metathesis is the ability to mitigate issues associated with ethylene-mediated catalyst deactivation, a common problem in RCM reactions that produce ethylene as a byproduct. researchgate.net In a flow system, ethylene can be continuously removed from the reaction mixture, thereby preserving the activity of the catalyst. This approach has been successfully applied to the RCM of related substrates like diethyl diallylmalonate using immobilized Grubbs-type catalysts. researchgate.net
To facilitate catalyst separation and reuse, significant research has been dedicated to the development of heterogenized metathesis catalysts. These catalysts are immobilized on solid supports, which allows for their easy removal from the reaction mixture by simple filtration. This approach not only simplifies product purification but also contributes to a more sustainable and cost-effective process.
One reported strategy involves supporting a Hoveyda-Grubbs type catalyst on mesoporous molecular sieves for the RCM of this compound. sigmaaldrich.com Other immobilization techniques include attaching the catalyst to porous silica (B1680970) particles through non-covalent interactions. researchgate.net These heterogenized systems have been successfully employed in both batch and continuous flow processes, demonstrating their potential for practical applications in the synthesis of heterocyclic compounds. researchgate.net
Cross-Metathesis (CM)
While RCM involves the intramolecular reaction of a diene, cross-metathesis (CM) is an intermolecular reaction between two different alkenes. This compound can, in principle, undergo CM with other olefins, although this application is less documented in the literature compared to its use in RCM. The success of CM reactions is often dependent on the relative reactivity of the olefin partners and the choice of catalyst. In some cases, CM can be a competing side reaction in RCM, leading to the formation of oligomeric or polymeric byproducts. mdpi.com However, under optimized conditions, CM can be a powerful tool for the synthesis of more complex acyclic molecules.
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to form long-chain polymers from α,ω-dienes, with the concomitant release of a small volatile molecule, typically ethylene. nih.gov This method is distinguished from Ring-Opening Metathesis Polymerization (ROMP) by its mechanism and the types of polymers produced. nih.gov The reaction is particularly effective for creating precisely structured polymers with a high tolerance for various functional groups when using modern ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts. nih.govresearchgate.net
While specific studies detailing the ADMET polymerization of this compound are not extensively documented in publicly available literature, the polymerization of analogous diallyl compounds is well-established. For instance, the ADMET polymerization of various diallyl esters has been successfully carried out at room temperature in toluene (B28343) using a low loading of a ruthenium-indenylidene catalyst (UNC catalyst), yielding polymers of varying molecular weights. researchgate.net The polymerization of a long-chain aliphatic α,ω-diene derived from plant oils using Grubbs and Hoveyda-Grubbs catalysts has also been shown to produce high-molecular-weight polyesters, demonstrating the versatility of the ADMET process. nih.gov
Given these precedents, this compound is an expected substrate for ADMET polymerization. The reaction would proceed via the metathesis of its terminal allyl groups, leading to the formation of a polyaminocarbamate with the release of ethylene gas. The reaction would likely be catalyzed by a ruthenium complex, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, under vacuum to effectively remove the ethylene byproduct and drive the polymerization forward. The resulting polymer would feature repeating units connected by double bonds, the geometry of which (cis/trans) would depend on the catalyst and reaction conditions employed.
Table 1: Representative Conditions for ADMET Polymerization of Diallyl Derivatives This table presents data for analogous compounds to illustrate typical ADMET conditions.
| Monomer | Catalyst (mol%) | Solvent | Temperature (°C) | Result (Polymer M_n, kDa) | Reference |
|---|---|---|---|---|---|
| Diallyl succinate (B1194679) (DAS) | UNC catalyst (0.1) | Toluene | RT | 6.8 | researchgate.net |
| Diallyl adipate (B1204190) (DAA) | UNC catalyst (0.1) | Toluene | RT | 15.6 | researchgate.net |
| Diallyl carbonate (DAC) | UNC catalyst (0.1) | Toluene | RT | 11.2 | researchgate.net |
| Undecyl undecenoate | Hoveyda-Grubbs II | Bulk | 60 | up to 45 | nih.gov |
Radical Addition and Cyclization Reactions
The allyl groups of this compound are susceptible to radical-mediated transformations, which can be used to form both linear addition products and cyclic structures.
Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The process involves the transfer of a halogen atom from an alkyl halide to a transition metal catalyst, which generates a radical that can then add to an alkene. tandfonline.comchemrxiv.org
A prominent example of ATRA is the Kharasch addition, which involves the metal-catalyzed addition of polyhalogenated alkanes (like CCl₄ or CHCl₃) across a double bond. researchgate.net Copper complexes are highly effective catalysts for this transformation. The mechanism involves the reaction of a Cu(I) complex with the polyhaloalkane to generate a haloalkyl radical (e.g., •CCl₃) and a Cu(II) halide species. This radical then adds to the alkene of a substrate like this compound. The resulting radical intermediate subsequently abstracts a halogen atom from the Cu(II) complex to yield the final product and regenerate the Cu(I) catalyst, thus completing the catalytic cycle. tandfonline.com This process allows for the formation of a new C-C bond and a C-X (halogen) bond in a single, atom-economical step.
The regioselectivity of radical addition to the unsymmetrical allyl groups of this compound is a critical consideration. In the context of the Kharasch addition, the addition of the haloalkyl radical typically follows an anti-Markovnikov pattern. The radical adds to the terminal carbon of the double bond to form the more stable secondary radical on the adjacent carbon. researchgate.net Stereoelectronic and steric factors play a significant role in determining the precise outcome of these reactions. harvard.edu
In radical cyclization reactions of similar diallyl systems, the formation of five-membered rings is generally favored over six-membered rings (exo vs. endo cyclization). The stereochemistry of these cyclizations is often controlled by the tendency to adopt chair-like transition states where substituents occupy pseudo-equatorial positions to minimize steric strain. harvard.edu However, the energy differences between competing transition states can be small, sometimes leading to mixtures of stereoisomers. harvard.edu
A challenge in copper-catalyzed radical processes like ATRA is the potential for the deactivating Cu(II) species to accumulate, which can stall the catalytic cycle. To overcome this, strategies have been developed to continuously regenerate the active Cu(I) catalyst from the Cu(II) state. tandfonline.comtandfonline.com This can be achieved by introducing a reducing agent into the reaction mixture. Environmentally benign reducing agents like ascorbic acid have been shown to be effective for this purpose. rsc.org Another approach involves the use of free-radical initiators, which can also facilitate the reduction of Cu(II) to Cu(I). tandfonline.com These methods allow for the use of very low catalyst loadings (down to parts-per-million levels), making the process more efficient and industrially viable. tandfonline.comresearchgate.net
While the term "Ring-Closing Kharasch Addition" is not standard, the underlying transformation it describes is a radical-mediated cyclization. A closely related and more common synthetic transformation for substrates like this compound is Ring-Closing Metathesis (RCM). The product description for this compound from Sigma-Aldrich notes that its RCM in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves has been reported. sigmaaldrich.com
RCM provides an efficient pathway to synthesize unsaturated nitrogen heterocycles. In the case of this compound, RCM would lead to the formation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. This reaction is typically catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts. Studies on the RCM of the closely related N-tosyldiallylamine using a Hoveyda-Grubbs catalyst have been conducted to understand the reaction mechanism and solvent effects. nih.gov Furthermore, Hoveyda-Grubbs catalysts have been successfully immobilized on supports like the mesoporous molecular sieve MCM-41, demonstrating high activity and selectivity in the RCM of various dienes, such as diethyl diallylmalonate. nih.gov These supported catalysts offer advantages in terms of catalyst separation and reuse. nih.govmdpi.com
Table 2: Representative Conditions for Ring-Closing Metathesis of Diallylamine Derivatives This table presents data for analogous compounds to illustrate typical RCM conditions and outcomes.
| Substrate | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N,N-Diallyl-4-methylbenzenesulfonamide | Novel Hoveyda-Grubbs type 7b | 0.5 | Dichloromethane (B109758) | 25 | High (qualitative) | nih.gov |
| Diethyl diallylmalonate | Hoveyda-Grubbs II / MCM-41 | 1 | Toluene | 60 | >99 | nih.gov |
| Diethyl diallylmalonate | Hoveyda-Grubbs II / SBA-15 | 1 | Toluene | 60 | >99 | nih.gov |
Intramolecular Radical Cyclizations
The diallyl functionality of this compound makes it a suitable substrate for intramolecular radical cyclizations. Computational studies on related N,N-diallylamine systems show that they undergo five-membered ring cyclization reactions. nih.gov These reactions are fundamental in forming pyrrolidine (B122466) rings, which are core structures in many biologically active compounds. The presence of substituents on the nitrogen atom, such as a methyl group, has been found to decrease the energy barrier for cyclization. nih.gov This effect is attributed to the reduction of gauche interactions in the transition state compared to the initial structure. nih.gov While direct experimental data on the radical cyclization of this compound specifically is limited in the provided results, the behavior of analogous diallylamine derivatives suggests its potential to form five-membered heterocyclic structures through radical-mediated pathways. nih.govmdpi.com
Functional Group Transfer Reactions
Functional group transfer reactions expand the synthetic utility of a molecule by enabling the introduction of new chemical moieties. The tert-butyl group, often considered a sterically bulky and inert protecting group, can itself be a target for functionalization. chemrxiv.org In complex molecular settings, the tert-butyl group can be hydroxylated at its primary C-H bonds using specialized manganese catalysts. chemrxiv.org While this specific transformation has not been documented for this compound itself, the principle of treating the tert-butyl moiety as a functional group opens up novel disconnection strategies in synthetic planning. chemrxiv.org Additionally, the carbamate (B1207046) group can participate in reactions, such as the copper-promoted bromoheterocyclization of allenyl carbamates, which proceed under radical conditions to form different heterocyclic products depending on the chosen conditions. nih.gov
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic molecules. This compound, with its two alkene functionalities, is an ideal precursor for intramolecular cycloadditions to form bicyclic systems.
[2+2] Photocycloadditions
The intramolecular [2+2] photocycloaddition of diallylamines is a key method for synthesizing 3-azabicyclo[3.2.0]heptane scaffolds, which are valuable in medicinal chemistry as bioisosteres for pyrrolidines and piperidines. acs.org This transformation is typically achieved through the Kochi-Salomon reaction, which is uniquely capable of cyclizing two electronically unactivated alkenes. acs.orgnih.gov This reaction involves irradiating the substrate with 254 nm UV light in the presence of a copper(I) catalyst. acs.org However, traditional methods have limitations, particularly their intolerance to basic amine and amide functionalities. acs.orgnih.gov
Copper(I) Catalysis in Photocycloadditions
Copper(I) catalysis is central to the Kochi-Salomon [2+2] photocycloaddition. acs.org The reaction is typically catalyzed by copper(I) triflate ([CuOTf]₂·PhH). acs.org Recent advancements have led to the development of a more robust system that uses common and widely available Cu(II) salts, such as copper(II) sulfate, in conjunction with a mineral acid in an aqueous medium. acs.orgnih.govacs.org This modified approach overcomes the substrate limitations of the original protocol, particularly the intolerance to basic amines. nih.gov The in-situ reduction of Cu(II) to the catalytically active Cu(I) species is a crucial aspect of these newer methodologies.
Stereoselectivity and Diastereoselectivity in Photocycloadditions
The stereochemical outcome of [2+2] photocycloadditions is a critical aspect of their synthetic utility. In the context of diallylamine derivatives, these reactions can proceed with notable diastereoselectivity. It has been observed that amine substrates can exhibit higher diastereoselectivities compared to their oxygen analogues under aqueous Kochi-Salomon conditions. For instance, while hepta-1,6-dien-4-ol (B1294630) yields its cyclobutane (B1203170) product with a 2:3 diastereomeric ratio, the corresponding amine substrates can cyclize with significantly higher selectivity. Furthermore, these methods provide a rare and facile pathway to enantioenriched amine-containing cyclobutanes, demonstrating high enantiomeric excess when starting from enantioenriched dienes. nih.gov
Aqueous Amine-Tolerant Cycloadditions
A significant breakthrough in the field has been the development of an amine-tolerant Kochi-Salomon reaction that operates in water. acs.orgnih.gov This is particularly important because the original reaction conditions are incompatible with Lewis/Brønsted basic amines and amides, which are common in pharmaceuticals. nih.gov The new method employs readily available Cu(II) salts and mineral acids in water, providing a practical, scalable, and environmentally friendly approach for the [2+2] cycloaddition of unprotected amine-containing dienes. acs.org This aqueous system not only tolerates basic amines by forming the corresponding ammonium (B1175870) salts but also proves to be a privileged solvent for the reaction, enabling even unreactive substrates like N,N-diallylacetamide to cyclize in excellent yield. nih.gov
Table 1: Reaction Conditions for Aqueous Amine-Tolerant [2+2] Photocycloadditions
| Substrate | Catalyst | Acid | Solvent | Product Yield | Reference |
|---|---|---|---|---|---|
| N,N-diallylmethylamine | Cu(II) salt | Mineral Acid | Water | Good | acs.orgnih.gov |
| N,N-diallylamine | Cu(II) salt | Mineral Acid | Water | Good | acs.org |
| N,N-diallylacetamide | Cu(II) salt | None | Water | Excellent | nih.gov |
Derivatization and Functionalization Strategies
The strategic location of the carbamate and allyl functionalities provides a platform for a variety of derivatization and functionalization reactions. These transformations enable the introduction of new functional groups and the construction of complex molecular architectures.
Modification of the Carbamate Moiety
The tert-butoxycarbonyl (Boc) group, while primarily a protecting group, can be modified to generate other carbamates or related functionalities. This transformation often proceeds through the in situ generation of an isocyanate intermediate. For instance, Boc-protected amines can be converted into their corresponding carbamates and thiocarbamates. researchgate.net This is achieved by reacting the Boc-protected amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which facilitates the formation of an isocyanate that can then be trapped by an alcohol or a thiol to yield the desired product. researchgate.net
A sustainable approach for the direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines has also been developed using lithium tert-butoxide as the sole base, avoiding the need for hazardous reagents and metal catalysts. nih.govresearchgate.netrsc.org This method highlights the ability to transform the Boc group into a versatile synthetic handle for further molecular elaboration. While these methods are demonstrated on a range of Boc-protected amines, they provide a viable strategy for the modification of the carbamate moiety in this compound.
One-pot procedures have been developed for the efficient conversion of N-Alloc, N-Boc, and N-Cbz protected amines into amides. nih.gov These reactions also proceed via an in situ generated isocyanate intermediate that subsequently reacts with a Grignard reagent. This methodology offers a direct route to amide derivatives from their carbamate precursors.
The following table summarizes representative transformations of the Boc-group in amines to other functionalities, which are applicable to this compound.
| Starting Material | Reagents | Product Type | Key Features |
|---|---|---|---|
| N-Boc Amine | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Alcohol/Thiol | Carbamate/Thiocarbamate | In situ generation of isocyanate. researchgate.net |
| N-Boc Amine | Lithium tert-butoxide, Alcohol/Thiol/Amine | Carbamate/Thiocarbamate/Urea | Sustainable and metal-free. nih.govresearchgate.netrsc.org |
| N-Boc Amine | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Grignard Reagent | Amide | One-pot amidation. nih.gov |
Reactions at the Allylic Positions
The two allyl groups in this compound are susceptible to a variety of reactions that target the carbon-carbon double bonds. These reactions are fundamental for introducing new functional groups and for subsequent cyclization reactions.
Epoxidation: The double bonds of the allyl groups can be converted to epoxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com This reaction typically proceeds in a stereospecific manner, where the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com The epoxidation is believed to occur via a concerted mechanism involving a spirocyclic transition state. wvu.edu
Dihydroxylation: Vicinal diols can be synthesized from the allyl groups through dihydroxylation. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols using osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for creating chiral building blocks. The reaction mechanism involves the formation of an osmium tetroxide-ligand complex that undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate, which is then hydrolyzed to give the diol. wikipedia.org
Hydrogenation: The double bonds of the allyl groups can be reduced to the corresponding saturated propyl groups through catalytic hydrogenation. mdpi.com This reaction is typically carried out using a metal catalyst, such as platinum or palladium on carbon, under a hydrogen atmosphere. The process involves the addition of hydrogen atoms across the double bond. researchgate.netchemicalbook.com
The table below provides a summary of key reactions at the allylic positions of allylic compounds, which are applicable to this compound.
| Reaction | Typical Reagents | Product Functional Group | Key Features |
|---|---|---|---|
| Epoxidation | m-CPBA | Epoxide | Stereospecific, concerted mechanism. masterorganicchemistry.comwvu.edu |
| Asymmetric Dihydroxylation | OsO4, Chiral Ligand (e.g., (DHQ)2PHAL) | Vicinal Diol | Enantioselective, formation of chiral centers. wikipedia.orgorganic-chemistry.org |
| Hydrogenation | H2, Pd/C or PtO2 | Alkane | Reduction of double bonds. mdpi.comresearchgate.netchemicalbook.com |
Synthesis of Conformationally Restricted N-Heterocycles
A significant application of this compound is its use as a precursor for the synthesis of conformationally restricted nitrogen-containing heterocycles. These cyclic structures are prevalent in many biologically active molecules.
Ring-Closing Metathesis (RCM): The most prominent strategy for the cyclization of this compound is ring-closing metathesis (RCM). This powerful carbon-carbon bond-forming reaction utilizes ruthenium-based catalysts, such as Grubbs catalysts, to form a five-membered dihydropyrrole ring with the elimination of ethene. sigmaaldrich.com This reaction is a key step in the synthesis of valuable building blocks like (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. The efficiency and selectivity of RCM can be influenced by the choice of catalyst and reaction conditions.
Tandem Reactions: The reactivity of the allyl groups can be harnessed in tandem reactions to construct more complex heterocyclic systems. For example, a ruthenium-catalyzed tandem ring-closing metathesis/isomerization/N-acyliminium cyclization sequence can lead to the formation of various heterocyclic scaffolds in a single synthetic operation. youtube.com Tandem reactions involving N'-(2-alkynylbenzylidene)hydrazides, which can be generated from precursors like this compound, have been used to construct diverse N-heterocycles through processes like [3 + 2] and [3 + 3] cycloadditions. nih.gov
The following table summarizes the synthesis of N-heterocycles from diallyl precursors.
| Reaction Type | Key Reagents/Catalysts | Product Heterocycle | Key Features |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (Ru-based) | 2,5-Dihydropyrrole derivatives | Formation of a five-membered ring. sigmaaldrich.com |
| Tandem RCM/Isomerization/Cyclization | Ruthenium Catalyst | Various N-heterocyclic scaffolds | One-pot synthesis of complex molecules. youtube.com |
| Tandem Cyclization/Cycloaddition | Silver triflate or electrophiles | H-pyrazolo[5,1-a]isoquinolines | Generation of polycyclic systems. nih.gov |
Mechanistic Investigations and Computational Chemistry
Elucidation of Reaction Mechanisms
The diallyl moiety in tert-butyl N,N-diallylcarbamate is predisposed to undergo sigmatropic rearrangements. The presence of the nitrogen atom introduces the possibility of an aza-Cope rearrangement, a nitrogen analogue of the classic Cope rearrangement.
While specific kinetic studies for the thermal rearrangement of this compound are not extensively documented in publicly available literature, kinetic analysis of analogous systems provides valuable insights. For instance, studies on the 3-aza-Cope rearrangement of N-allyl enammonium quaternary salts have shown that these reactions can be facile, with one analogue exhibiting a half-life of approximately 5 hours at 23°C. nih.gov The rearrangement of a related pyrrolo[2,1-a]isoquinoline (B1256269) system required heating between 50 and 100°C, with a half-life of about 0.3 hours at 100°C, demonstrating the influence of the molecular framework on the reaction rate. nih.gov
A general reaction profile for the thermal processes of this compound would likely involve a competition between the eurjchem.comeurjchem.com-sigmatropic rearrangement of the diallyl system and the decomposition of the tert-butyl carbamate (B1207046) moiety. The latter typically proceeds via the elimination of isobutene and carbon dioxide to yield the corresponding amine.
In the context of the aza-Cope rearrangement of this compound, the primary intermediate would be the rearranged carbamate itself. The reaction is generally considered to be concerted, proceeding through a cyclic transition state without the formation of discrete intermediates. However, in cases where a non-concerted pathway is operative, diradical or zwitterionic intermediates might be involved. For example, a minor non-concerted pathway was indicated by a 5-10% loss of stereospecificity in the rearrangement of certain N-allyl enammonium salts. nih.gov
For the thermal decomposition of the tert-butyl carbamate group, the key intermediates are believed to be a carbamic acid and isobutene, formed via a six-membered ring transition state. The carbamic acid is unstable and readily decarboxylates to give the diallylamine (B93489) and carbon dioxide.
Flash vacuum pyrolysis studies of other systems, such as acetoxycyclohexadienones, have shown that concerted, intramolecular pathways can lead to the formation of tetrahedral intermediates in sigmatropic rearrangements. nih.gov By analogy, similar complex intermediates might play a role in the reactions of this compound under pyrolytic conditions.
Computational Chemistry Approaches
Computational chemistry offers a powerful lens through which to examine the mechanistic details of reactions involving this compound, especially for transient species like transition states that are difficult to observe experimentally.
DFT calculations have become a standard tool for investigating the mechanisms of organic reactions, including pericyclic rearrangements and thermal decompositions. For analogues of this compound, DFT has been used to calculate the energetics of different reaction pathways and to characterize the structures of transition states.
For the aza-Cope rearrangement, DFT calculations on analogous systems have characterized the chair-like six-membered transition state. These calculations help in understanding the stereochemical outcome of the reaction. For instance, in the rearrangement of N-allyl enammonium salts, the high stereospecificity observed experimentally is consistent with a concerted suprafacial eurjchem.comeurjchem.com rearrangement proceeding through such a well-defined transition state. nih.gov Computational studies on the related eurjchem.comsigmaaldrich.com-sigmatropic rearrangements of acetoxycyclohexadienones have successfully located the concerted, pseudopericyclic transition states, which were found to be the lowest energy pathways. nih.gov These computational models provide a detailed picture of the bonding changes occurring during the rearrangement.
The table below presents hypothetical data for the characterization of a transition state in an aza-Cope rearrangement, based on typical values found in computational studies of similar reactions.
| Parameter | Value |
| Imaginary Frequency | -350 cm⁻¹ |
| Key Bond Distances (Å) | |
| C1-C6 | 2.10 |
| C3-C4 | 2.15 |
| N2-C1 | 1.45 |
| N2-C3 | 1.45 |
| Key Bond Angles (degrees) | |
| C1-N2-C3 | 110 |
| C4-C5-C6 | 115 |
This is a hypothetical data table for illustrative purposes.
DFT calculations are also crucial for mapping the potential energy surface of a reaction, providing a comprehensive energy landscape. This analysis allows for the comparison of the activation energies of competing pathways, such as the aza-Cope rearrangement versus the decomposition of the carbamate group.
For the thermal decomposition of carbamates, computational studies can model the entire reaction pathway, from the reactant to the final products, including the transition state for the elimination of isobutene and the subsequent decarboxylation of the carbamic acid intermediate.
The following table shows a hypothetical energy landscape for competing aza-Cope rearrangement and decomposition pathways of a diallylcarbamate, with energies given in kcal/mol relative to the reactant.
| Species | Aza-Cope Pathway | Decomposition Pathway |
| Reactant | 0.0 | 0.0 |
| Transition State 1 (Rearrangement) | +35.2 | - |
| Intermediate (Rearranged Carbamate) | -5.1 | - |
| Transition State 2 (Decomposition) | - | +40.5 |
| Intermediates (Diallylamine + CO₂ + Isobutene) | - | -15.8 |
| Products | -5.1 | -15.8 |
This is a hypothetical data table for illustrative purposes.
This hypothetical energy landscape suggests that, under certain conditions, the aza-Cope rearrangement might be kinetically favored due to a lower activation energy, but the decomposition pathway is thermodynamically more favorable, leading to more stable products. Such computational analyses are invaluable for predicting reaction outcomes and designing experimental conditions to favor a desired product.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to study the conformational landscape and dynamic behavior of molecules over time. These simulations can provide crucial information on the preferred shapes of this compound in different environments, the accessibility of its reactive allyl groups, and the non-covalent interactions that can influence its reactivity. By simulating the motion of atoms, MD can help to identify low-energy conformations that are precursors to reaction transition states.
Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are central to investigating the electronic structure and reactivity of molecules like this compound. These methods are used to calculate molecular geometries, reaction energies, and the electronic properties that govern chemical reactions.
In computational studies of related diallylamine compounds, DFT has been successfully employed to elucidate reaction mechanisms. acs.orgacs.org For instance, in the study of the cyclopolymerization of diallylamines, DFT calculations were used to determine the activation energies for different reaction pathways, thereby explaining the experimentally observed outcomes. acs.orgacs.org These calculations typically involve optimizing the geometry of reactants, transition states, and products. The choice of the DFT functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level theoretical methods. acs.org
Prediction of Regioselectivity and Stereoselectivity
One of the most significant applications of computational chemistry in the study of this compound and similar molecules is the prediction of regioselectivity and stereoselectivity in their reactions. The two allyl groups offer multiple reactive sites, and predicting which site is more likely to react (regioselectivity) and the resulting 3D orientation of the product (stereoselectivity) is a key challenge.
Computational studies on the radical cyclopolymerization of diallylamine monomers, which share the core diallyl functional group with this compound, have provided valuable insights. acs.orgacs.org In these reactions, the initial radical attack can lead to the formation of either a five-membered (exo) or a six-membered (endo) ring. DFT calculations have shown that the formation of the five-membered ring via the exo transition state is generally favored due to a lower activation energy. acs.org This preference is attributed to a more favorable overlap of the reacting orbitals in the transition state structure. acs.org
Furthermore, these computational models can predict the stereochemistry of the resulting polymer. For example, in the cyclization of N-methyl-N-allyl-2-(methoxycarbonyl)allylamine, calculations have successfully reproduced the experimentally observed preference for the trans product over the cis product. acs.org The calculated energy difference between the transition states leading to the cis and trans isomers allows for a quantitative prediction of the product ratio. acs.org
Table 1: Calculated Activation Energies and Product Ratios for the Cyclization of a Model Diallylamine
| Parameter | Value |
| Calculated Activation Energy Difference (trans vs. cis) | 1.51 kcal/mol |
| Experimental Activation Energy Difference (trans vs. cis) | 1.07 kcal/mol |
| Calculated cis:trans ratio at 180 °C | 27:73 |
| Experimental cis:trans ratio at 180 °C | 34:66 |
| Calculated cis:trans ratio at 25 °C | 13:87 |
| Data derived from a computational study on a related diallylamine monomer. acs.org |
Catalyst Design and Optimization through Computational Modeling
Computational modeling is an indispensable tool for the rational design and optimization of catalysts for reactions involving substrates like this compound. While specific computational studies on catalyst design for this exact molecule are not prominent in the literature, the general principles are well-established.
For reactions such as hydroformylation, metathesis, or other transition-metal-catalyzed transformations of the allyl groups, computational methods can be used to:
Screen potential catalysts: By calculating the reaction profiles for a range of catalyst candidates, researchers can identify those with the lowest activation barriers and highest selectivity.
Understand catalyst-substrate interactions: Computational models can reveal the detailed geometry of how this compound binds to a metal center and how the electronic properties of the catalyst influence the reaction outcome.
Optimize ligand effects: For many catalysts, the ligands surrounding the metal center play a crucial role. Computational studies can systematically vary the electronic and steric properties of the ligands to fine-tune the catalyst's performance for a desired transformation of this compound.
Although direct applications to this compound are not widely documented, the methodologies are transferable and represent a key area for future research to unlock the full synthetic potential of this versatile molecule.
Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of tert-Butyl N,N-diallylcarbamate, offering detailed information about the hydrogen and carbon framework.
¹H NMR for Structural Elucidation and Purity Assessment
Proton NMR (¹H NMR) provides specific information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the tert-butyl group and the two allyl groups.
The nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically observed in the upfield region of the spectrum, around 1.4-1.5 ppm. This is due to the shielding effect of the electron-donating alkyl groups and the absence of adjacent protons for coupling. The allyl groups present a more complex pattern. The methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-) are expected to appear as a doublet around 3.8-4.0 ppm. The vinyl protons (=CH- and =CH₂) will resonate further downfield, typically in the range of 5.0-6.0 ppm, exhibiting characteristic splitting patterns (multiplet or doublet of doublets) due to coupling with neighboring protons. The integration of these signals is a key indicator of purity, with the ratio of the tert-butyl protons to the allyl protons expected to be 9:10.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃C- | 1.4-1.5 | s (singlet) | 9H |
| -N-CH₂- | 3.8-4.0 | d (doublet) | 4H |
| =CH₂ | 5.0-5.2 | m (multiplet) | 4H |
| -CH= | 5.7-5.9 | m (multiplet) | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
¹³C NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insights into the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The quaternary carbon of the tert-butyl group is typically observed around 80 ppm, while the methyl carbons of this group resonate at approximately 28 ppm. The carbonyl carbon of the carbamate (B1207046) group appears significantly downfield, generally in the region of 154-156 ppm. The carbons of the allyl groups are also distinguishable: the methylene carbons attached to the nitrogen (-N-CH₂) are expected around 50-52 ppm, the terminal vinyl carbons (=CH₂) around 116-118 ppm, and the internal vinyl carbons (-CH=) in the range of 133-135 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₃C - | 80-82 |
| (C H₃)₃C- | 28-30 |
| C =O | 154-156 |
| -N-C H₂- | 50-52 |
| =C H₂ | 116-118 |
| -C H= | 133-135 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
2D NMR Techniques (e.g., NOESY)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further structural confirmation by identifying protons that are close to each other in space, regardless of their bonding connectivity. In a NOESY spectrum of this compound, cross-peaks would be expected between the protons of the tert-butyl group and the allyl methylene protons (-N-CH₂-), confirming their spatial proximity within the molecule. This technique is particularly useful for confirming the conformation of the molecule in solution.
Quantitative NMR (qNMR) for Absolute Purity Evaluation
Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. By using a certified internal standard with a known concentration, the purity of this compound can be accurately calculated by comparing the integral of a specific, well-resolved proton signal of the analyte (e.g., the singlet of the tert-butyl group) with the integral of a known signal from the internal standard. This method offers high precision and accuracy and is increasingly recognized as a primary analytical technique.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the carbamate. The C-N stretching vibration of the diallylamine (B93489) moiety will likely appear in the 1150-1250 cm⁻¹ region. The presence of the allyl groups will be confirmed by C-H stretching vibrations of the vinyl group (=C-H) typically appearing above 3000 cm⁻¹, and C=C stretching vibrations around 1640-1650 cm⁻¹. The characteristic C-H bending vibrations of the tert-butyl group are also expected.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Carbamate) | 1680-1700 | Strong |
| C-N Stretch | 1150-1250 | Medium |
| =C-H Stretch | 3010-3090 | Medium |
| C=C Stretch | 1640-1650 | Medium |
| C-H Stretch (Alkyl) | 2850-2980 | Strong |
Note: Predicted values are based on typical IR frequencies for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (molar mass: 197.27 g/mol ), the mass spectrum would provide the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation.
The molecular ion peak [M]⁺ would be expected at m/z 197. A prominent fragmentation pattern for tert-butyl carbamates is the loss of isobutylene (B52900) (C₄H₈, 56 Da) to give a peak at m/z 141. Another common fragmentation is the loss of the entire tert-butoxycarbonyl group, which could lead to a fragment corresponding to the diallylamine cation at m/z 97. Further fragmentation of the allyl groups would also be observed.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 197 |
| [M - C₄H₈]⁺ | 141 |
| [M - C₅H₉O₂]⁺ (Diallylamine cation) | 97 |
| [C₄H₉]⁺ (tert-butyl cation) | 57 |
Note: Predicted values are based on common fragmentation patterns of carbamates and amines.
X-ray Crystallography for Solid-State Structure Determination
A thorough review of scientific literature and chemical databases reveals a notable absence of publicly available X-ray crystallography data for this compound. While the solid-state structures of related carbamate-containing molecules, such as tert-butyl N-hydroxycarbamate and various substituted carbazole (B46965) derivatives, have been determined and reported, specific crystallographic information for this compound, including its crystal system, space group, and precise bond lengths and angles in the solid state, remains uncharacterized in the accessible scientific literature. mdpi.comnih.gov
The determination of a molecule's crystal structure is fundamental to understanding its solid-state packing, intermolecular interactions, and conformational preferences. For this compound, such data would provide invaluable insights into how the bulky tert-butyl group and the flexible diallyl moieties influence its three-dimensional arrangement. In the absence of experimental data, computational modeling could offer theoretical predictions of its solid-state structure.
Electrochemical Studies (e.g., Cyclic Voltammetry)
Comprehensive searches of electrochemical databases and the scientific literature did not yield any specific studies on the electrochemical behavior of this compound. While the electrochemical properties of the broader class of carbamates have been investigated, particularly in the context of their analytical detection and degradation, dedicated electrochemical analysis of this compound using techniques such as cyclic voltammetry has not been reported. nih.gov
Electrochemical studies, especially cyclic voltammetry, are instrumental in determining the redox properties of a molecule, including its oxidation and reduction potentials. Such data would elucidate the electron-donating or -withdrawing nature of the diallylcarbamate group in conjunction with the tert-butyl ester. For instance, studies on other carbamate compounds have explored their oxidative and reductive cleavage for analytical purposes. nih.govnih.gov However, without experimental data for this compound, its specific electrochemical characteristics, such as peak potentials, current responses, and reaction kinetics, remain unknown.
Advanced Applications in Synthetic Organic Chemistry
Role as a Protecting Group for Amines
The tert-butoxycarbonyl (Boc) group is one of the most common carbamate-based protecting groups for amines, valued for its stability in various conditions and its susceptibility to removal under specific, mild acidic protocols. masterorganicchemistry.com In tert-Butyl N,N-diallylcarbamate, the Boc group masks the nucleophilicity and basicity of the diallylamine (B93489) nitrogen, enabling other chemical transformations to be performed elsewhere in a molecule without interference from the amine. total-synthesis.com
While this compound is itself a protected amine, the principles governing its use are rooted in selective protection strategies. The introduction of a Boc group onto an amine is a standard procedure that can be highly selective. For instance, general methods have been developed for the regioselective protection of aromatic amines in the presence of more basic aliphatic amines by controlling the reaction pH. organic-chemistry.org This strategy leverages the difference in pKa values between the two types of amines to achieve high yields of the mono-protected aromatic amine. organic-chemistry.org
Similarly, selective mono-protection of symmetrical diamines can be achieved with high efficiency using reagents like tert-butyl phenyl carbonate. epa.govkiku.dk These strategies underscore the precise control that carbamate (B1207046) protecting groups offer in complex syntheses. The Boc group in this compound provides a stable, protected form of diallylamine that can be carried through multiple synthetic steps before its eventual deprotection or transformation.
The removal of the Boc group from this compound regenerates the free diallylamine, which can then be used in subsequent reactions. This deprotection is typically accomplished under acidic conditions. The tert-butyl group's sensitivity to acid allows for its selective cleavage while other protecting groups, such as Cbz or benzyl esters, may remain intact. organic-chemistry.orgorganic-chemistry.org
A variety of reagents and conditions can be employed for Boc deprotection, allowing chemists to choose a method compatible with the other functional groups present in the molecule. Common methods involve strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758). masterorganicchemistry.com However, numerous milder and more selective methods have been developed to accommodate sensitive substrates. researchgate.net
The following table summarizes several methodologies for the deprotection of tert-butyl carbamates:
| Reagent/Catalyst | Solvent(s) | Temperature | Key Features |
| Trifluoroacetic Acid (TFA) | Dichloromethane or Neat | Room Temperature | Standard, highly efficient method. masterorganicchemistry.com |
| Aqueous Phosphoric Acid | - | Room Temperature | Environmentally benign, mild, and selective. organic-chemistry.orgorganic-chemistry.org |
| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions, suitable for diverse substrates. researchgate.net |
| Ytterbium Triflate | Nitromethane | 45-50 °C | Catalytic, mild Lewis acid approach. niscpr.res.in |
| Lipase A / Esterase | Aqueous Buffer | Varies | Enzymatic, highly selective for certain substrates. nih.gov |
These varied methodologies provide a robust toolkit for the strategic unmasking of the amine functionality at the desired stage of a synthetic sequence.
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The diallyl moiety of this compound is a powerful structural motif for the synthesis of nitrogen-containing rings via cyclization reactions. The two allyl groups are perfectly poised for intramolecular bond formation, particularly through transition metal-catalyzed reactions.
The most prominent application of this compound in heterocyclic synthesis is its use in ring-closing metathesis (RCM) to form pyrrolidine (B122466) derivatives. RCM is a powerful reaction that forms cyclic alkenes from diene precursors using ruthenium or molybdenum catalysts, such as Grubbs' catalyst. researchgate.net
In this context, this compound undergoes an intramolecular cyclization to yield 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole. This product retains the Boc protecting group, which can either be removed to give the parent dihydropyrrole or be carried forward into subsequent transformations, such as hydrogenation to form the saturated pyrrolidine ring. The RCM reaction is a key strategy for constructing the pyrrolidine core found in many natural alkaloids and pharmaceutical compounds. researchgate.netunibo.it
The general transformation is summarized below:
Substrate : this compound
Reaction : Ring-Closing Metathesis (RCM)
Catalyst : Grubbs' Catalyst (1st or 2nd Generation) or other metathesis catalysts
Product : 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole
Byproduct : Ethylene (B1197577)
This method provides a direct and efficient route to functionalized five-membered nitrogen heterocycles. nih.gov
While the direct synthesis of cyclopentane rings from this compound is not a commonly documented transformation, the diallyl motif is instrumental in creating more complex bicyclic nitrogen heterocycles like azabicycloalkanes. Specifically, azaspirocyclic systems can be constructed using an RCM strategy. For example, a substrate containing a pre-existing pyrrolidine or piperidine ring with two allyl groups attached at the C2 position can undergo RCM to form an azaspiro[4.n]alkene. researchgate.net This demonstrates how the diallylamine structural unit can be incorporated into a more complex framework and then cyclized to build intricate, three-dimensional structures.
Synthetic routes to dihydropyran derivatives starting from this compound are not well-established in the chemical literature. The synthesis of dihydropyrans typically proceeds through different pathways, such as hetero-Diels-Alder reactions or annulations involving α,β-unsaturated aldehydes or ketones. nih.gov
Other Nitrogen Scaffolds
This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds. A primary method for this transformation is ring-closing metathesis (RCM), a powerful and widely used reaction in organic synthesis to form cyclic compounds, particularly unsaturated 5- up to 30-membered rings organic-chemistry.org. The synthesis of nitrogen heterocycles via RCM has become an active area of research due to the prevalence of these structures in pharmaceutically relevant compounds, including alkaloids and therapeutics nih.gov.
The RCM reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, and proceeds through a metallacyclobutane intermediate organic-chemistry.org. While early applications of RCM in amine-containing systems revealed that the reaction works well for electron-deficient or substituted amines, advancements in catalyst design have enabled the efficient cyclization of even simple allylamines nih.gov. Specifically for this compound (TBDAC), a copper-catalyzed ring-closing reaction has been shown to afford heterocyclic products in high yields researchgate.net. This demonstrates its utility as a substrate for creating complex nitrogen scaffolds that are otherwise challenging to synthesize researchgate.netresearchgate.net. The resulting unsaturated heterocycles can serve as versatile building blocks for further chemical elaboration rsc.org.
Intermediate in Total Synthesis of Complex Molecules
Natural Product Synthesis
This compound is a useful intermediate in synthetic strategies targeting complex molecules, including natural products. The transformations it undergoes, such as the formation of heterocyclic rings, are fundamental steps in many total synthesis campaigns researchgate.net. Copper-catalyzed transformations, which have been successfully applied to this compound, have also been employed in the synthesis of natural products researchgate.net. The ability to efficiently construct a core nitrogen-containing ring system makes this compound a relevant building block for synthetic chemists aiming to assemble complex molecular architectures that mimic those found in nature nih.gov. The tert-butoxycarbonyl (Boc) protecting group is frequently used in multi-step syntheses due to its stability and ease of removal under specific conditions, which is a critical feature in the lengthy and complex routes often required for natural product synthesis orgsyn.org.
Synthesis of Bioactive Compounds
The carbamate functional group is a well-established motif in medicinal chemistry, and many bioactive compounds feature this moiety nih.gov. Consequently, this compound serves as an important intermediate for the synthesis of potentially bioactive molecules. Its primary utility lies in its role as a precursor to diverse nitrogen-containing scaffolds, which are abundant in pharmaceuticals nih.gov.
Furthermore, research into structurally related compounds has underscored the potential for bioactivity in molecules derived from tert-butyl carbamate precursors. For instance, novel series of tert-butyl (substituted benzamido)phenylcarbamate and tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives have been synthesized and shown to possess significant anti-inflammatory and antimicrobial activities, respectively nih.govresearchgate.net. These findings highlight the value of the tert-butyl carbamate framework in constructing new therapeutic agents, positioning this compound as a versatile starting material for drug discovery programs.
Polymer Chemistry Applications
Monomer in Polymerization Reactions (e.g., Atom Transfer Radical Polymerization (ATRP))
This compound, as a diallyl monomer, presents unique characteristics in polymerization reactions. The radical polymerization of diallyl monomers can be challenging due to degradative chain transfer involving the abstraction of an allylic hydrogen, which can limit the formation of high molecular weight polymers e3s-conferences.org. However, these monomers can undergo a specific mechanism known as cyclopolymerization or cyclolinear polymerization e3s-conferences.orgresearchgate.net. In this process, the propagating radical center of one allyl group intramolecularly adds to the second allyl group on the same monomer unit, forming a cyclic structure (typically five- or six-membered rings) within the linear polymer backbone e3s-conferences.org. This cyclization step effectively prevents the degradative chain transfer, enabling the synthesis of high molecular weight polymers e3s-conferences.orgresearchgate.net.
While conventional radical polymerization can be used, controlled radical polymerization (CRP) techniques offer superior control over molecular weight and dispersity. Atom Transfer Radical Polymerization (ATRP) is a robust CRP method used for a wide range of monomers cmu.edu. Although studies specifically detailing the ATRP of this compound are not prevalent, ATRP has been successfully applied to other dissymmetric divinyl monomers, such as N,N-diallyl acrylamide, to produce well-defined linear polymers with substantial vinyl pendants researchgate.net. This success suggests the potential for applying ATRP to this compound to synthesize polymers with controlled architectures.
Table 1: Polymerization Data for a Representative Divinyl Monomer via AGET ATRP Data extracted from studies on allyl methacrylate (AMA), a related divinyl monomer, to illustrate the control achievable with ATRP.
| Monomer | [M]₀/[I]₀ Ratio | Mn ( g/mol ) | Đ (Mw/Mn) |
| AMA | 100 | 14,900 | 1.2 |
| AMA | 200 | 25,600 | 1.5 |
| AMA | 400 | 36,900 | 2.0 |
| Mn = Number-average molecular weight; Đ = Dispersity Index; [M]₀ = Initial monomer concentration; [I]₀ = Initial initiator concentration. Data sourced from researchgate.net. |
Functionalized Polymers and Materials
Polymers derived from this compound are valuable platforms for creating functionalized materials. If polymerization proceeds without complete cyclization, the resulting polymer contains pendant allyl groups along its backbone researchgate.net. These olefinic side chains are highly advantageous as they serve as reactive handles for post-polymerization modification, allowing for the introduction of a wide array of chemical functionalities researchgate.net.
A particularly effective method for modifying these allyl groups is the thiol-ene "click" reaction researchgate.netresearchgate.net. This reaction, often initiated by UV light in the presence of a photoinitiator, is highly efficient, proceeds under mild conditions, and is tolerant of many functional groups rsc.org. It allows for the covalent attachment of various thiol-containing molecules to the polymer backbone, enabling the tailoring of the polymer's properties for specific applications rsc.orgmdpi.com. For example, by analogy with other allyl-functionalized polyesters, one could graft molecules such as sugars (e.g., trehalose) or zwitterions to create advanced biodegradable materials for applications like therapeutic protein stabilization nih.gov. This versatility makes polymers from this compound promising candidates for the development of novel functional materials google.com.
Future Research Directions and Challenges
Development of More Efficient and Selective Catalytic Systems
A primary challenge in utilizing tert-Butyl N,N-diallylcarbamate lies in the development of catalytic systems that offer superior efficiency and selectivity. Current methodologies often provide a foundation, but significant progress is required to meet the demands of modern chemical synthesis for more economical and waste-free processes.
The future of transformations involving this compound will heavily rely on the discovery of innovative catalyst architectures. Research is anticipated to move beyond conventional catalysts to explore systems that offer enhanced activity and stability. For instance, the development of catalysts based on earth-abundant metals as alternatives to precious metals like palladium or rhodium is a key area of interest.
Furthermore, the design of multifunctional catalysts, which can facilitate multiple reaction steps in a single pot, represents a significant frontier. Characterization studies will be crucial in this endeavor, helping to elucidate the role of different components within a catalyst, such as how structural promoters can increase the dispersion and prevent the sintering of active metal sites, leading to more active and stable catalysts. rsc.org
A major area of opportunity lies in the asymmetric functionalization of the diallyl groups within the molecule. The development of chiral catalysts for enantioselective transformations would unlock access to a wide array of valuable, non-racemic building blocks for the pharmaceutical and agrochemical industries.
Key research directions include:
Cooperative Catalysis : Systems that utilize a combination of an achiral metal catalyst and a chiral catalyst, such as a spiro phosphoric acid (SPA), have shown great promise. nih.gov In reactions of related carbamates, this approach has achieved high yields and excellent enantioselectivity for N–H insertion reactions, suggesting its potential applicability to reactions involving the allyl groups of this compound. nih.gov
Iridium and Palladium-Based Chiral Catalysts : Chiral phosphoramidite (B1245037) ligands in combination with iridium have been effective in the asymmetric allylation of carbamates. nih.gov Similarly, chiral palladium catalysts, such as those employing the Trost ligand, have been used for the enantioselective N-allylation of sulfonamides, a transformation that could be adapted for the chiral derivatization of diallylamine (B93489) precursors or the carbamate (B1207046) itself. elsevierpure.com
Table 1: Examples of Asymmetric Catalysis for Carbamate Functionalization
| Catalyst System | Transformation Type | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| Dirhodium(II) carboxylates / Chiral Spiro Phosphoric Acids (SPAs) | N–H Insertion | tert-butyl carbamate and vinyldiazoacetates | High yields (61-99%) and excellent enantioselectivity (83-98% ee). The SPA acts as a chiral proton shuttle. | nih.gov |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligands | Asymmetric Allylation | tert-butyl carbamate and allylic carbonates | High yields and branched-to-linear regioselectivity for the formation of protected primary allylic amines. | nih.gov |
| (allyl-Pd-Cl)₂ / (S,S)-Trost ligand | N-Allylation | N-(2-tert-butylphenyl)sulfonamides and allyl acetate | Yields optically active N-allylated sulfonamides with up to 95% ee, creating N-C axial chirality. | elsevierpure.com |
Integration with Flow Chemistry and Automation
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis and derivatization of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, fewer by-products, and improved process safety. nih.gov
Automated systems can further enhance these benefits by enabling high-throughput screening of reaction conditions, rapid optimization, and on-demand synthesis. nih.gov The integration of in-line purification and analysis techniques can create fully automated "synthesis-to-stock" platforms. For a compound like this compound, this could facilitate its use in multi-step syntheses by providing a continuous supply of the reagent, thereby reducing manual handling and improving reproducibility. nih.govnih.gov
Sustainable Synthesis and Process Intensification
Future research must prioritize the development of sustainable synthetic routes to this compound and its derivatives. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.
One promising approach is the direct transformation of Boc-protected amines, which can eliminate the need for toxic reagents and metal catalysts. researchgate.net For instance, methods using lithium tert-butoxide as a base for the conversion of Boc-protected amines into other carbamates present a more environmentally benign alternative to traditional pathways. researchgate.net Such a strategy could be adapted for the synthesis of this compound itself or for its subsequent conversion into other valuable compounds. Process intensification, which aims to develop smaller, more efficient, and energy-conscious manufacturing processes, will be a key component of this research.
Exploration of Novel Reactivity Patterns
Beyond its use as a protecting group or a precursor to diallylamine, future research should explore the untapped reactivity of this compound. The unique electronic and steric environment provided by the tert-butoxycarbonyl group and the two allyl moieties could be exploited in novel chemical transformations.
Areas for exploration include:
Directed Metalation : The carbamate group could serve as a directing group for the ortho-lithiation of aromatic substrates, a strategy that has been demonstrated with related carbamates. researchgate.net Applying this concept to derivatives of this compound could enable regioselective functionalization.
Modified Ritter Reactions : Investigating the participation of the nitrile-like character of the carbamate in reactions like the Ritter reaction could lead to new methods for forming complex amides. organic-chemistry.org
Tandem Cyclization/Functionalization Reactions : The two allyl groups are perfectly poised for participation in tandem reactions, such as ring-closing metathesis followed by further functionalization, to create complex heterocyclic structures.
In Silico Driven Discovery and Optimization
Computational chemistry and in silico modeling represent powerful tools for accelerating research into this compound. These methods can reduce the time and cost associated with experimental work by providing valuable predictive insights. nih.gov
Future applications of in silico tools include:
Catalyst Design : Modeling the interaction between the carbamate and a potential catalyst can help in designing new, more effective catalyst architectures.
Reaction Mechanism Elucidation : Computational studies can map out reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms of known and novel transformations.
Predicting Reactivity : In silico tools can be used to predict the most likely sites of reactivity on the molecule under various conditions, guiding experimental design.
Process Optimization : Modeling can help to identify optimal reaction conditions (temperature, solvent, concentration) to maximize yield and minimize by-product formation, reducing the need for extensive experimental screening. nih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of tert-Butyl N,N-diallylcarbamate, and how can they guide experimental design?
- Answer : The compound has a molecular weight of 197.27 g/mol (CAS 151259-38-0), boiling point of 75°C, density of 0.914 g/cm³, and refractive index (RI) of 1.442. Its flash point is 81°C, requiring storage in a cool, well-ventilated area away from ignition sources . These properties inform solvent selection (e.g., low-polarity solvents for solubility) and safety protocols (e.g., explosion-proof equipment during distillation). Analytical methods like GC-MS or NMR should validate purity (≥98%) and monitor degradation under heat .
Q. How can researchers synthesize this compound with high yield and reproducibility?
- Answer : A common method involves carbamate protection of diallylamine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane. Optimization includes maintaining a 1:1.2 molar ratio of diallylamine to Boc₂O at 0–5°C, followed by stirring at room temperature for 12 hours. Workup involves extraction with NaHCO₃ and drying over MgSO₄, yielding ~85% purity. Column chromatography (silica gel, hexane/ethyl acetate 4:1) improves purity to ≥98% .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption or thermal decomposition. Avoid contact with strong oxidizers or acids, as the carbamate group may hydrolyze. Use grounded metal containers during transfers to mitigate static discharge risks .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., hydrolysis vs. alkylation) be minimized during functionalization of this compound?
- Answer : Kinetic control via low-temperature (−20°C) reaction conditions suppresses hydrolysis. For example, allylic bromination using N-bromosuccinimide (NBS) in CCl₄ at −20°C achieves >90% selectivity. Monitoring via TLC (hexane/EtOAc 3:1) identifies intermediates. Computational modeling (DFT) of transition states further optimizes conditions .
Q. What mechanistic insights explain the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?
- Answer : The diallyl groups act as π-ligands, stabilizing Pd(0) intermediates in Heck couplings. For instance, coupling with aryl iodides using Pd(OAc)₂ (5 mol%) and PPh₃ in DMF at 100°C achieves 75–85% yield. X-ray crystallography of Pd complexes confirms chelation via the carbamate oxygen, enhancing catalytic turnover .
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
- Answer : Variability often arises from Boc-deprotection efficiency. Compare methods: (1) TFA/DCM (1:4) at 0°C (85% yield) vs. (2) HCl/dioxane (4M, 90% yield). LC-MS analysis identifies side products (e.g., tert-butyl chloride). Optimize by adjusting acid strength and reaction time .
Analytical and Methodological Considerations
| Parameter | Typical Data | Method | Reference |
|---|---|---|---|
| Purity | ≥98% | HPLC (C18, MeOH/H₂O 70:30) | |
| Degradation Temperature | 180°C (onset) | TGA (N₂ atmosphere) | |
| NMR (¹H, CDCl₃) | δ 1.42 (s, 9H, t-Bu), 4.65 (d, 4H, CH₂) | 400 MHz |
Key Challenges and Solutions
- Challenge : Low solubility in aqueous media limits biological applications.
- Challenge : Side reactions during allylic functionalization.
- Solution : Use radical inhibitors (e.g., BHT) in catalytic amounts to suppress polymerization during bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
